(5-Chloropyridin-2-yl)methanethiol

Description

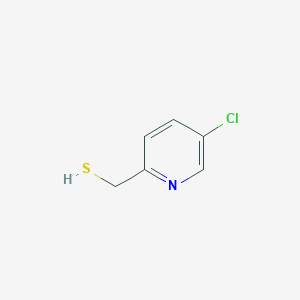

(5-Chloropyridin-2-yl)methanethiol is a heterocyclic organosulfur compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a methanethiol (-CH2SH) group at the 2-position. Its molecular formula is C6H5ClNS, with a molecular weight of 158.63 g/mol. The chlorine atom introduces electron-withdrawing effects, modulating the electronic properties of the pyridine ring, while the thiol group confers nucleophilic and redox-reactive characteristics.

Properties

Molecular Formula |

C6H6ClNS |

|---|---|

Molecular Weight |

159.64 g/mol |

IUPAC Name |

(5-chloropyridin-2-yl)methanethiol |

InChI |

InChI=1S/C6H6ClNS/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 |

InChI Key |

AGCCYBZLGNUHMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)methanethiol typically involves the chlorination of pyridine followed by the introduction of a methanethiol group. One common method involves the reaction of 5-chloropyridine with methanethiol in the presence of a base such as sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-yl)methanethiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding pyridine derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

(5-Chloropyridin-2-yl)methanethiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in the study of enzyme function and regulation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

(Pyridin-2-yl)methanethiol

- Structure : Lacks the 5-chloro substituent.

- Electronic Effects : The absence of chlorine reduces electron withdrawal, making the pyridine ring less electron-deficient. This decreases the acidity of the thiol group compared to the chlorinated derivative.

(5-Methylpyridin-2-yl)methanethiol

- Structure : Contains a methyl group at the 5-position instead of chlorine.

- Electronic Effects : The methyl group donates electrons via hyperconjugation, increasing electron density on the pyridine ring. This reduces thiol acidity and alters nucleophilic reactivity.

Methanethiol (CH3SH)

- Structure : A simple aliphatic thiol without a pyridine backbone.

- Properties : Lower molecular weight (48.11 g/mol), boiling point (~6°C), and higher volatility. The lack of aromaticity results in weaker intermolecular interactions and distinct solubility profiles.

1-(5-Chloropyridin-2-yl)ethanone

- Structure : Shares the 5-chloro-pyridine backbone but replaces the thiol with a ketone (-COCH3).

- Properties : Higher molecular weight (155.58 g/mol) and predicted boiling point (~236.8°C) due to ketone polarity. The ketone group eliminates thiol-specific reactivity (e.g., disulfide formation) but introduces electrophilic character.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa (Thiol) |

|---|---|---|---|---|

| (5-Chloropyridin-2-yl)methanethiol | 158.63 | ~250 (Predicted) | ~1.3 (Predicted) | ~6–7 (Estimated) |

| (Pyridin-2-yl)methanethiol | 125.17 | ~200 (Predicted) | ~1.2 (Predicted) | ~8–9 |

| Methanethiol | 48.11 | 6 | 0.87 | ~10.3 |

| 1-(5-Chloropyridin-2-yl)ethanone | 155.58 | 236.8 (Predicted) | 1.233 (Predicted) | N/A |

Notes:

- The 5-chloro substituent in this compound lowers the thiol pKa compared to non-chlorinated analogs due to electron withdrawal.

- Higher boiling points in pyridine derivatives vs. aliphatic thiols (e.g., methanethiol) arise from aromatic stacking and dipole interactions.

Reactivity and Stability

- Oxidation : this compound is prone to oxidation, forming disulfides. The electron-withdrawing chlorine may slow oxidation compared to aliphatic thiols (e.g., methanethiol), which rapidly degrade to dimethyl disulfide.

- Nucleophilic Substitution : The thiol group participates in metal coordination and nucleophilic reactions. The pyridine ring’s electron deficiency enhances electrophilic substitution at the 3- or 4-positions.

Biological Activity

The compound (5-Chloropyridin-2-yl)methanethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and enzyme inhibitory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C₆H₆ClN S

Molecular Weight: 175.64 g/mol

The presence of the chloropyridine moiety and the thiol group in this compound contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties associated with derivatives of chloropyridine, including this compound.

- Minimum Inhibitory Concentration (MIC) Values:

- Against Candida tenuis: MIC = 0.9 µg/mL

- Against Mycobacterium luteum: MIC = 3.9 µg/mL

These findings indicate that compounds containing the chloropyridine structure exhibit potent antimicrobial effects, particularly against fungal and bacterial strains .

Antitumor Activity

The antitumor potential of this compound has also been explored, particularly in the context of triple-negative breast cancer and glioblastoma.

- Case Study:

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, notably proteases linked to viral infections.

- SARS-CoV-2 Protease Inhibition:

Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with specific biological targets through non-covalent and covalent interactions. The thiol group may facilitate binding through hydrogen bonding and nucleophilic attack on electrophilic centers in target enzymes or receptors.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chloropyridine structure can significantly influence biological activity. For instance, the introduction of different substituents at various positions on the pyridine ring has been linked to enhanced enzyme inhibition and cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.